molecular formula C12H15N5O2S B11453019 2-Hydrazinyl-6-(pyrrolidin-1-ylsulfonyl)quinoxaline

2-Hydrazinyl-6-(pyrrolidin-1-ylsulfonyl)quinoxaline

Cat. No.: B11453019
M. Wt: 293.35 g/mol
InChI Key: CVMROEYUVPDYNF-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-(pyrrolidin-1-ylsulfonyl)quinoxaline is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a quinoxaline core substituted with hydrazinyl and pyrrolidin-1-ylsulfonyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-6-(pyrrolidin-1-ylsulfonyl)quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoxaline with hydrazine hydrate to introduce the hydrazinyl group. Subsequently, the pyrrolidin-1-ylsulfonyl group is introduced through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-6-(pyrrolidin-1-ylsulfonyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced quinoxaline analogs .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-(pyrrolidin-1-ylsulfonyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The compound’s ability to bind to these targets is facilitated by its unique chemical structure, which allows for specific interactions with the active sites of the enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-6-(pyrrolidin-1-ylsulfonyl)quinoxaline stands out due to its specific combination of hydrazinyl and pyrrolidin-1-ylsulfonyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific and industrial applications .

Properties

Molecular Formula

C12H15N5O2S

Molecular Weight

293.35 g/mol

IUPAC Name

(6-pyrrolidin-1-ylsulfonylquinoxalin-2-yl)hydrazine

InChI

InChI=1S/C12H15N5O2S/c13-16-12-8-14-11-7-9(3-4-10(11)15-12)20(18,19)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6,13H2,(H,15,16)

InChI Key

CVMROEYUVPDYNF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=NC=C(N=C3C=C2)NN

Origin of Product

United States

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